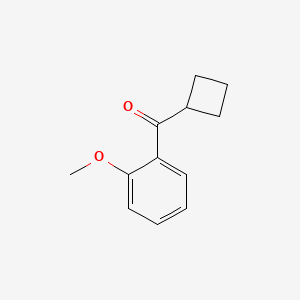

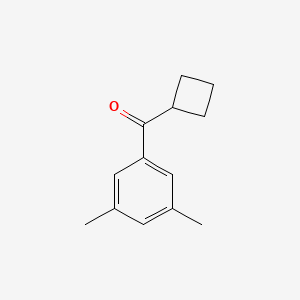

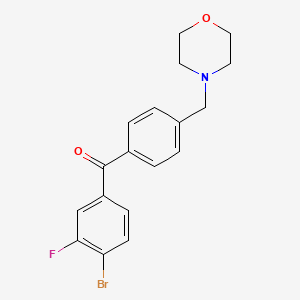

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

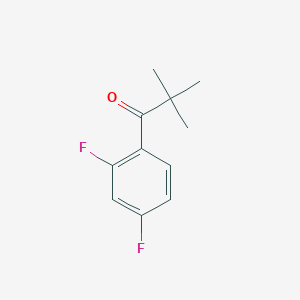

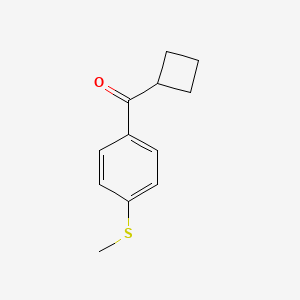

“4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17BrFNO2 and a molecular weight of 378.24 . It is widely utilized in scientific research due to its diverse applications. This compound’s unique structure enables its utilization in various fields, including pharmaceutical development, organic synthesis, and material science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 378.24 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Photoreduction Studies

This compound is used in the study of photoreduction processes. Researchers at Oregon State University conducted experiments to determine the quantum efficiency of photoreduction, converting benzophenones into substituted benzopinacols . Such studies are crucial for understanding the photochemical behavior of benzophenones and can lead to the development of new photoactive materials.

Synthesis of Benzopinacol Derivatives

Due to its bromo and fluoro substituents, this compound is an excellent candidate for synthesizing benzopinacol derivatives through photoreduction. These derivatives have potential applications in creating new materials with unique optical properties .

Friedel-Crafts Acylation Reactions

The compound can be synthesized using Friedel-Crafts acylation reactions, a fundamental method in organic chemistry. This process involves the introduction of acyl groups into aromatic rings and is pivotal in the synthesis of various aromatic ketones .

Phosphorescence Studies

Benzophenones are known for their phosphorescent properties. Studies involving substituted benzophenones, like 4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone, can provide insights into the phosphorescence mechanism at room temperature, which is significant for developing new luminescent materials .

Material Science Applications

The unique structure of this compound makes it suitable for material science research, particularly in the development of polymers with specific light absorption and emission properties. This can lead to advancements in the field of optoelectronics .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in spectroscopic analysis due to its distinct spectroscopic signatures. It can help in the identification and quantification of similar compounds in complex mixtures .

Mécanisme D'action

The mechanism of action of “4-Bromo-3-fluoro-4’-morpholinomethyl benzophenone” is not specified in the available literature. Its effects would likely depend on the specific context of its use, particularly in pharmaceutical or material science applications.

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrFNO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPMZBYLUSELBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642641 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-fluoro-4'-morpholinomethyl benzophenone | |

CAS RN |

898770-20-2 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.